molecular formula C25H21BrN2O3 B7719440 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B7719440
M. Wt: 477.3 g/mol
InChI Key: BBHSEZVJMVXRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity by targeting various signaling pathways involved in cancer progression.

Mechanism of Action

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide exerts its anticancer activity by targeting various signaling pathways involved in cancer progression. It has been found to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and survival. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer progression. By targeting these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, this compound has been found to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One direction is to optimize its formulation to improve its solubility and bioavailability. Another direction is to test its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves a series of chemical reactions that start with the condensation of 2-methoxybenzoyl chloride with 2-hydroxy-8-methylquinoline to form the intermediate compound 2-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzoic acid. This intermediate is then reacted with N-bromosuccinimide to form the final product, this compound. This synthesis method has been optimized to yield a high purity product with good reproducibility.

Scientific Research Applications

2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O3/c1-16-8-7-9-17-14-18(24(29)27-23(16)17)15-28(21-12-5-6-13-22(21)31-2)25(30)19-10-3-4-11-20(19)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHSEZVJMVXRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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